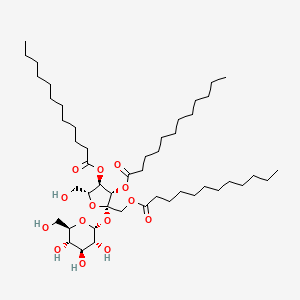
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- typically involves the reaction of 3,4-dihydroquinoline with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications.
科学的研究の応用
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-naphthalenyl)-
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-benzofuranyl)-
- 1,2-Propanediol, 3-(3,4-dihydro-1(2H)-benzothiophenyl)-
Uniqueness
1,2-Propanediol, 3-(3,4-dihydro-1(2H)-quinolinyl)- stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
100370-05-6 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-quinolin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11,14-15H,3,5,7-9H2 |
InChIキー |
BWABCSDNVLLIEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



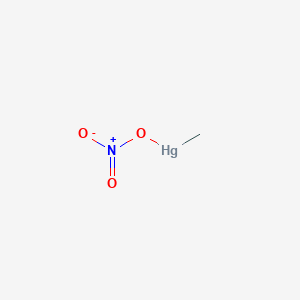
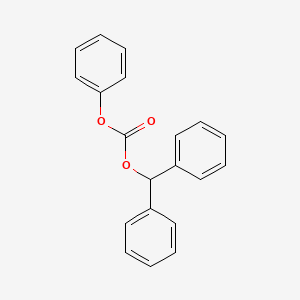
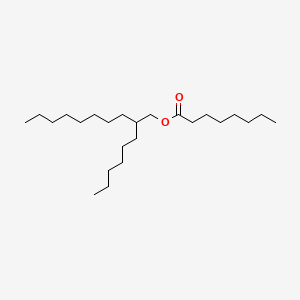

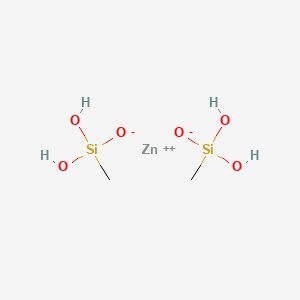

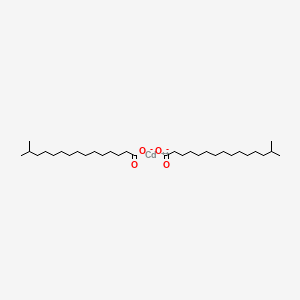
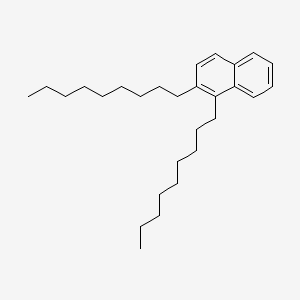
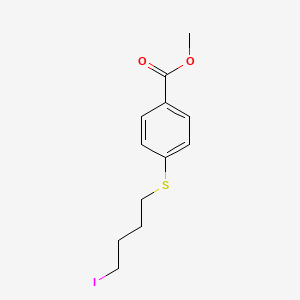
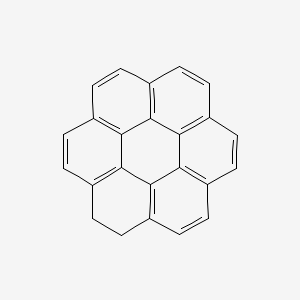

![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
